molecular formula C12H14O4 B3285765 4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid CAS No. 81184-33-0

4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid

Cat. No.: B3285765
CAS No.: 81184-33-0
M. Wt: 222.24 g/mol
InChI Key: ZZHHWSAXSCVSEZ-UHFFFAOYSA-N
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Description

4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at position 3, a methoxy group at position 5, and a but-3-en-2-yl substituent at position 4 of the aromatic ring.

Properties

IUPAC Name

4-but-3-en-2-yl-3-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-7(2)11-9(13)5-8(12(14)15)6-10(11)16-3/h4-7,13H,1H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHHWSAXSCVSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C1=C(C=C(C=C1OC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a suitable aromatic compound, followed by the introduction of the butenyl group through a Heck reaction or similar coupling reaction. The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methylation reactions, respectively. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of 4-(But-3-en-2-yl)-3-oxo-5-methoxybenzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-Hydroxy-5-methoxybenzoic Acid (CAS 19520-75-3)

  • Key Differences : Lacks the butenyl group at position 4.
  • However, this may limit membrane permeability compared to the target compound .

4-Butoxy-3-chloro-5-methoxybenzoic Acid (CAS 955-36-2)

  • Key Differences : Replaces the hydroxyl group at position 3 with chlorine and substitutes the butenyl group with a butoxy chain.
  • The butoxy chain enhances lipophilicity, favoring lipid bilayer penetration but possibly reducing aqueous solubility .

4-Hydroxy-3-(methoxycarbonyl)benzoic Acid (CAS 41684-11-1)

  • Key Differences : Features a methoxycarbonyl group at position 3 instead of hydroxyl and lacks the butenyl group.
  • Impact : The methoxycarbonyl group is strongly electron-withdrawing, which may stabilize the aromatic ring against electrophilic substitution. This compound’s higher polarity could favor applications in hydrophilic matrices .

5-Hydroxy-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic Acid

  • Key Differences : Incorporates a cinnamoyl side chain instead of the butenyl group.

Solubility and Lipophilicity

  • The target compound’s hydroxyl and carboxylic acid groups confer moderate water solubility, while the butenyl and methoxy groups increase logP (lipophilicity) compared to 3-hydroxy-5-methoxybenzoic acid. This balance may optimize bioavailability .
  • In contrast, 4-butoxy-3-chloro-5-methoxybenzoic acid (logP likely >3) exhibits higher membrane permeability but lower solubility in aqueous media .

Reactivity

  • This contrasts with saturated chains (e.g., butoxy) in analogues, which lack such reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Substituents (Positions) logP (Predicted) Key Reactivity/Bioactivity
This compound - 3-OH, 4-but-3-en-2-yl, 5-OCH₃ ~2.5 Potential Diels-Alder reactivity
3-Hydroxy-5-methoxybenzoic acid 19520-75-3 3-OH, 5-OCH₃ ~1.8 Antioxidant, anti-aggregation
4-Butoxy-3-chloro-5-methoxybenzoic acid 955-36-2 3-Cl, 4-O(CH₂)₃CH₃, 5-OCH₃ ~3.2 Enhanced lipophilicity
4-Hydroxy-3-(methoxycarbonyl)benzoic acid 41684-11-1 3-COOCH₃, 4-OH ~1.5 High polarity, stabilized aromatic ring

Biological Activity

4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid is an organic compound characterized by a benzoic acid core with several functional groups, including a butenyl side chain, a hydroxyl group, and a methoxy group. Its unique structure suggests potential biological activities that have garnered interest in various fields, including microbiology and medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacteria. For instance, it has shown significant effectiveness against Staphylococcus aureus and Enterococcus faecalis , indicating its potential as an antimicrobial agent . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that it possesses strong free radical scavenging capabilities, which are crucial for preventing oxidative stress-related damage in biological systems . This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role.

DNA Interaction Studies

Investigations into the interaction of this compound with DNA have revealed that it can cleave DNA under both hydrolytic and oxidative conditions. Spectroscopic studies indicated that the compound interacts with calf thymus DNA (CT-DNA) through electrostatic binding mechanisms, which could have implications for its use in cancer therapy or as a chemotherapeutic agent .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, potentially allowing it to modulate various signaling pathways or enzyme activities. This could lead to inhibition or activation of key biological processes involved in inflammation, infection, or cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey DifferencesBiological Activity
4-(But-3-en-2-yl)-3-hydroxybenzoic acidLacks methoxy groupReduced antimicrobial and antioxidant activities
4-(But-3-en-2-yl)-5-methoxybenzoic acidLacks hydroxyl groupLimited DNA interaction
4-(But-3-en-2-yl)-3-methoxybenzoic acidLacks hydroxyl groupAltered chemical properties and reduced efficacy

The presence of both hydroxyl and methoxy groups in this compound enhances its biological activity compared to similar compounds lacking these functionalities.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against gram-positive bacteria, particularly Staphylococcus aureus. The results suggested that the compound could serve as a lead for developing new antimicrobial agents .
  • Antioxidant Activity Evaluation : Research utilizing the DPPH assay confirmed that as the concentration of this compound increased, its scavenging activity improved significantly, suggesting its potential application in formulations aimed at reducing oxidative stress .
  • DNA Binding Investigation : The compound's ability to cleave DNA was assessed through UV-visible spectroscopy, revealing effective interaction with CT-DNA. These findings indicate its potential role in targeted cancer therapies where DNA cleavage is beneficial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid
Reactant of Route 2
4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid

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